molecular formula C25H34N4O4 B2860213 N-butyl-3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 899786-92-6

N-butyl-3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No. B2860213
CAS RN: 899786-92-6
M. Wt: 454.571
InChI Key: ODPRGAFSKLRTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C25H34N4O4 and its molecular weight is 454.571. The purity is usually 95%.
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Scientific Research Applications

Cyclization Reactions and Derivative Synthesis

Cyclization of aryl-, aroyl-, and cyanamides with methyl anthranilates and other substrates leads to various dihydroquinazolin-4-one and quinazoline derivatives. These reactions are crucial for developing new synthetic routes for complex molecules with potential biological activities (K. Shikhaliev et al., 2008).

Photophysical and Electrochemical Properties

Studies on carboxylated cyanine dyes related to quinazoline derivatives have explored their photophysical and electrochemical properties. These investigations are significant for improving photoelectric conversion efficiency in dye-sensitized solar cells, highlighting the compound's potential applications in renewable energy technologies (Wenjun Wu et al., 2009).

Antimicrobial Agents

Synthesis and characterization of new quinazolines as potential antimicrobial agents have been a research focus. These compounds are tested against various bacteria and fungi, showing promising antibacterial and antifungal activities. This research avenue is vital for developing new antibiotics and addressing antibiotic resistance challenges (N. Desai et al., 2007).

Advanced Synthetic Techniques

Research on the synthesis of 3-arylsulfonylquinoline derivatives through tert-butyl hydroperoxide mediated cycloaddition represents an innovative approach to construct complex molecules. This method facilitates the formation of a C-S bond and quinoline ring in one step, offering a new synthetic pathway for pharmaceutical drug development (Liangliang Zhang et al., 2016).

properties

IUPAC Name

N-butyl-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4/c1-2-3-15-26-22(30)14-17-28-24(32)20-11-7-8-12-21(20)29(25(28)33)18-23(31)27-16-13-19-9-5-4-6-10-19/h7-9,11-12H,2-6,10,13-18H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPRGAFSKLRTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

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